(E)-2-(4-methylpiperazin-1-yl)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one

Description

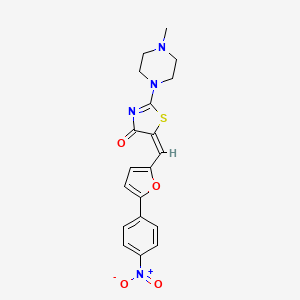

This compound belongs to the thiazol-4(5H)-one family, characterized by a five-membered thiazole ring fused with a ketone group at position 2. The (E)-configuration of the benzylidene substituent at position 5 and the 4-methylpiperazine moiety at position 2 distinguish its structure.

Properties

Molecular Formula |

C19H18N4O4S |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(5E)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |

InChI |

InChI=1S/C19H18N4O4S/c1-21-8-10-22(11-9-21)19-20-18(24)17(28-19)12-15-6-7-16(27-15)13-2-4-14(5-3-13)23(25)26/h2-7,12H,8-11H2,1H3/b17-12+ |

InChI Key |

SEUIEHXMIMPYRZ-SFQUDFHCSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/S2 |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])S2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Thiazol-4(5H)-One Derivatives

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

Piperazine derivatives (e.g., compound 11) exhibit improved solubility and pharmacokinetic profiles compared to simpler amines . Halogenated analogs (e.g., 6g) show higher melting points, suggesting increased crystallinity and stability .

Stereochemical Influence :

- The (E)-configuration in the target compound may enforce a planar geometry, optimizing π-π stacking with aromatic residues in enzymes or receptors. In contrast, (Z)-isomers (e.g., 6g) display steric hindrance, reducing bioactivity in some cases .

Antimicrobial Activity:

- Compound 5m–5o (pyrazole-thiazole hybrids) demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the 4-nitrophenyl and halogen substituents .

- Thiazol-4(5H)-one derivatives with 4-methylpiperazine (e.g., compound 11) showed moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), likely due to improved membrane penetration .

Enzyme Inhibition:

Q & A

Q. What are the established synthetic routes for (E)-2-(4-methylpiperazin-1-yl)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the thiazol-4(5H)-one core via condensation of thiourea derivatives with α-haloketones under acidic conditions (e.g., glacial acetic acid) .

- Step 2 : Introduction of the 4-methylpiperazine group via nucleophilic substitution or coupling reactions. For example, reacting a thiazole intermediate with 4-methylpiperazine in ethanol under reflux .

- Step 3 : Incorporation of the (5-(4-nitrophenyl)furan-2-yl)methylene moiety via a Knoevenagel condensation. This involves reacting the thiazol-4(5H)-one with 5-(4-nitrophenyl)furan-2-carbaldehyde in a polar aprotic solvent (e.g., DMF) with a catalytic base (e.g., piperidine) .

- Key Data : Yields range from 45–70% depending on solvent purity and reaction time optimization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the methylene group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the thiazole ring) .

- Elemental Analysis (CHNS) : Validates purity and stoichiometry (e.g., <0.5% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when scaling up production?

- Methodological Answer : Optimization strategies include:

- Design of Experiments (DoE) : Statistical models (e.g., factorial design) to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and reaction time (4–12 hours) .

- Flow Chemistry : Continuous-flow systems improve mixing and heat transfer, reducing side reactions (e.g., over-oxidation of the furan ring) .

- Purification : Gradient recrystallization (e.g., DMF/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from differences in:

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Structural Confirmation : Re-validate compound identity via LC-MS and NMR for batch-to-batch consistency .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values from ≥3 independent experiments to assess reproducibility .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies should include:

- pH Variation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the nitro group) .

- Light/Heat Exposure : Accelerated stability testing under UV light (254 nm) or elevated temperatures (40–60°C) to identify photo-isomerization or thermal decomposition .

- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases or GPCRs) using crystal structures from the Protein Data Bank .

- QSAR Modeling : Train models on analogs (e.g., piperazine-thiazole derivatives) to correlate structural features (e.g., nitro group position) with activity .

- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) to identify critical residues for interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.